molecular formula C15H17N3 B1195842 3'-Methyl-4-dimethylaminoazobenzene CAS No. 55-80-1

3'-Methyl-4-dimethylaminoazobenzene

Cat. No.: B1195842
CAS No.: 55-80-1
M. Wt: 239.32 g/mol
InChI Key: LVTFSVIRYMXRSR-UHFFFAOYSA-N
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Description

3’-Methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are characterized by the presence of an azo group (N=N) linking two aromatic rings. In this compound, one phenyl group is substituted at position 3 by a methyl group, while the other is substituted at position 4 by a dimethylamino group . This compound is known for its potent liver carcinogenic properties .

Scientific Research Applications

3’-Methyl-4-dimethylaminoazobenzene has several scientific research applications, including:

Safety and Hazards

3’-Methyl-4-dimethylaminoazobenzene is moderately toxic by ingestion . It is a suspected carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

While there is ongoing research into the effects and mechanisms of 3’-Methyl-4-dimethylaminoazobenzene, it’s clear that more studies are needed to fully understand its properties and potential applications. For instance, further studies could explore its synthesis, chemical reactions, and mechanism of action in more detail .

Biochemical Analysis

Biochemical Properties

3’-Methyl-4-dimethylaminoazobenzene plays a significant role in biochemical reactions, particularly in the context of its carcinogenic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with liver enzymes, where it undergoes metabolic activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis.

Cellular Effects

The effects of 3’-Methyl-4-dimethylaminoazobenzene on cells are profound, particularly in liver cells. It induces malignant transformation in normal rat liver cells, leading to the development of liver tumors . The compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause chromosomal aberrations and mutations, further contributing to its carcinogenic potential . Additionally, 3’-Methyl-4-dimethylaminoazobenzene influences cell proliferation and apoptosis, disrupting normal cellular functions.

Molecular Mechanism

At the molecular level, 3’-Methyl-4-dimethylaminoazobenzene exerts its effects through several mechanisms. It binds to DNA, forming adducts that can cause mutations and initiate carcinogenesis . The compound also activates signaling pathways such as the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription-3 (STAT3) pathways, which are involved in cell proliferation and survival . Furthermore, 3’-Methyl-4-dimethylaminoazobenzene can inhibit or activate various enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of 3’-Methyl-4-dimethylaminoazobenzene change over time in laboratory settings. Initially, the compound causes acute liver injury, characterized by structural and functional changes in the endoplasmic reticulum and NADPH-related electron transport . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3’-Methyl-4-dimethylaminoazobenzene can cause both early and delayed elevations in thymidine incorporation into liver DNA, indicating its persistent impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3’-Methyl-4-dimethylaminoazobenzene vary with different dosages in animal models. At lower doses, the compound induces liver hyperplasia and DNA damage, while higher doses result in significant cytotoxicity and tumor formation . The compound’s carcinogenic effects are dose-dependent, with higher doses leading to more severe outcomes. Toxic or adverse effects, such as liver necrosis and apoptosis, are observed at high doses, highlighting the importance of dosage in studying the compound’s effects .

Metabolic Pathways

3’-Methyl-4-dimethylaminoazobenzene is involved in several metabolic pathways, primarily in the liver. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind to DNA and proteins, initiating carcinogenesis. The compound’s metabolism also involves detoxifying enzymes such as azoreductases, which reduce the compound’s toxicity . The balance between activation and detoxification pathways determines the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of 3’-Methyl-4-dimethylaminoazobenzene within cells and tissues are critical for its biological effects. The compound is primarily transported to the liver, where it undergoes metabolic activation . It can also accumulate in other tissues, leading to systemic effects. The distribution of 3’-Methyl-4-dimethylaminoazobenzene is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the body .

Subcellular Localization

The subcellular localization of 3’-Methyl-4-dimethylaminoazobenzene affects its activity and function. The compound is primarily localized in the liver, where it interacts with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can lead to structural and functional changes in the organelles, contributing to the compound’s carcinogenic effects. Additionally, 3’-Methyl-4-dimethylaminoazobenzene can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methyl-4-dimethylaminoazobenzene can be synthesized by coupling diazotized m-toluidine with dimethylaniline . The reaction typically involves the following steps:

  • Diazotization of m-toluidine: m-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
  • Coupling reaction: The diazonium salt is then reacted with dimethylaniline under basic conditions to form 3’-Methyl-4-dimethylaminoazobenzene.

Industrial Production Methods

In industrial settings, the synthesis of 3’-Methyl-4-dimethylaminoazobenzene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which significantly influences its carcinogenic potency. The presence of both the methyl and dimethylamino groups contributes to its high reactivity and ability to induce malignant transformations .

Properties

IUPAC Name

N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline
Source PubChem
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InChI

InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LVTFSVIRYMXRSR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
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DSSTOX Substance ID

DTXSID8020838, DTXSID90858996
Record name 3'-Methyl-4-(dimethylamino)azobenzene
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Record name N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
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Molecular Weight

239.32 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 3-Methyl-4'-(dimethylamino)azobenzene
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Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C
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Record name 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE
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Vapor Pressure

0.0000352 [mmHg]
Record name 3-Methyl-4'-(dimethylamino)azobenzene
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CAS No.

55-80-1, 1081821-70-6
Record name N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine
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Record name N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
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Record name N,N-dimethyl-4-(m-tolylazo)aniline
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Record name 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE
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Record name 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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